molecular formula C22H25ClO7 B607982 Hsk0935 (hsk-0935; hsk 0935) CAS No. 1638851-44-1

Hsk0935 (hsk-0935; hsk 0935)

Katalognummer B607982
CAS-Nummer: 1638851-44-1
Molekulargewicht: 436.885
InChI-Schlüssel: UFWQAQJFRMQRFR-CUUWFGFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HSK0935 is a potent, highly selective, and orally available SGLT2 inhibitor . It has an IC50 of 1.3 nM, indicating its strong inhibitory effect on SGLT2 . It’s used for antihyperglycemic activities .


Molecular Structure Analysis

The molecular formula of HSK0935 is C22H25ClO7 . The molecular weight is 436.88 . The structure includes a double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system .


Physical And Chemical Properties Analysis

HSK0935 is a solid, white to off-white substance . It is soluble in DMSO at 100 mg/mL . The storage conditions vary depending on the form: the powder form can be stored at -20°C for 3 years, while in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Wissenschaftliche Forschungsanwendungen

Gene Therapy and Cell Research

Hsk0935 has been implicated in groundbreaking advancements in gene and cell therapy research. A notable example is the development of gene therapy for ADA-SCID, marking a significant milestone in creating new medicines for orphan diseases. This advancement demonstrates the potential of Hsk0935 in the field of ex vivo stem cell gene therapy, particularly in treating severe combined immunodeficiency (SCID) caused by adenosine deaminase (ADA) deficiency. This therapy involves a single infusion of autologous gene-corrected hematopoietic stem cells (HSCs), showcasing the pivotal role of Hsk0935 in medical applications (Aiuti, Roncarolo, & Naldini, 2017).

Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibition

Hsk0935 has been identified as a potent and highly selective inhibitor of the renal sodium-dependent glucose cotransporter 2 (SGLT2), which is crucial for treating Type 2 Diabetes. It has shown significant efficacy in enhancing urinary glucose excretion in animal models, indicating its potential therapeutic application in managing blood glucose levels in diabetes patients. This discovery represents a critical contribution of Hsk0935 in developing new diabetes treatments (Li et al., 2017).

Stem Cell Research and Ethical Considerations

Hsk0935's relevance extends to the broader field of stem cell research, where it contributes to understanding human development and differentiation mechanisms. It also plays a role in the ethical discourse surrounding stem cell research, particularly regarding the derivation of pluripotent stem cell lines and the reprogramming of somatic cells. These discussions are vital in ensuring that stem cell research is conducted in an ethically appropriate manner (Lo & Parham, 2009).

Skin Equivalents and Regenerative Medicine

In the realm of regenerative medicine, Hsk0935 is instrumental in developing skin equivalents. Fibroblasts derived from human embryonic stem cells, including those influenced by Hsk0935, have been used to direct the development and repair of 3D human skin equivalents. This application is significant for future regenerative therapies, as it provides novel approaches for assessing tissue outcomes and predicting the safety and stability of pluripotent stem cell-derived cells following transplantation (Shamis et al., 2011).

Hematopoietic Stem Cell (HSC) Survival and Metabolism

Hsk0935 has been identified as crucial in maintaining the survival and energy homeostasis of hematopoietic stem cells (HSCs). It plays a significant role in regulating the energy metabolism and cell cycle in HSCs, which is essential for the dynamic nature of the hematopoietic system. This finding reveals the importance of Hsk0935 in both HSC maintenance and the broader understanding of metabolic regulation in stem cells (Gurumurthy et al., 2010).

Wirkmechanismus

HSK0935 works by inhibiting SGLT2 (Sodium/glucose cotransporter 2), a mechanism common to drugs used in the treatment of type 2 diabetes . It demonstrates excellent hSGLT2 inhibition of 1.3 nM and a high hSGLT1/hSGLT2 selectivity of 843-fold .

Zukünftige Richtungen

HSK0935 is currently in the preclinical phase for the treatment of type 2 diabetes . It was initially developed by Haisco Pharmaceutical Group Co., Ltd . The future directions of HSK0935 will likely involve further clinical trials and studies to assess its efficacy and safety in larger populations.

Eigenschaften

IUPAC Name

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQAQJFRMQRFR-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hsk0935 (hsk-0935; hsk 0935)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hsk0935 (hsk-0935; hsk 0935)
Reactant of Route 2
Hsk0935 (hsk-0935; hsk 0935)
Reactant of Route 3
Hsk0935 (hsk-0935; hsk 0935)
Reactant of Route 4
Reactant of Route 4
Hsk0935 (hsk-0935; hsk 0935)
Reactant of Route 5
Reactant of Route 5
Hsk0935 (hsk-0935; hsk 0935)
Reactant of Route 6
Hsk0935 (hsk-0935; hsk 0935)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.